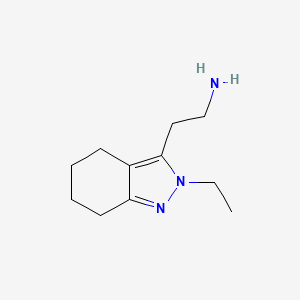![molecular formula C8H15N5O2 B1491369 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1248011-85-9](/img/structure/B1491369.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide
Vue d'ensemble
Description
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide (AMT) is a synthetic compound with many applications in the scientific research field. It is a derivative of acetamide and is used as a substrate for many biochemical and physiological processes. It is also used as a reagent for the synthesis of other compounds. AMT has many advantages for laboratory experiments, including its low cost and high stability.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on the synthesis and characterization of triazole derivatives, including compounds related to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide, demonstrates significant scientific interest. For instance, the synthesis of novel triazole derivatives and their characterization through 1H NMR and IR spectroscopic studies are pivotal in understanding their potential applications in medicinal chemistry. Compounds have been synthesized from reactions involving triazole with various reagents under specified conditions, showcasing the versatility of triazole compounds in chemical synthesis (Ashvin D. Panchal & P. Patel, 2011).
Antimicrobial Activities
The antimicrobial potential of triazole derivatives has been a significant area of research. Studies have synthesized new triazole derivatives and investigated their antimicrobial activities against various pathogens. These efforts aim to identify novel compounds with potent antimicrobial properties, which could lead to the development of new therapeutic agents (M. Altıntop et al., 2011).
Stability and Formulation Studies
The stability of triazole derivatives, such as N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide, in pharmaceutical formulations like frozen injections has been explored to ensure the efficacy and safety of these compounds when used as radiosensitizers or in other medicinal capacities. HPLC analysis is utilized to monitor the stability of these compounds under different conditions (Luo Chuan-huan, 2007).
Anticancer Research
Investigations into the anticancer activities of triazole derivatives reveal their potential in cancer therapy. The synthesis of novel triazole compounds and their evaluation against various cancer cell lines are integral to discovering new anticancer agents. These studies highlight the therapeutic prospects of triazole derivatives in treating different types of cancer (O. Bekircan et al., 2015).
Propriétés
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-15-3-2-10-8(14)6-13-5-7(4-9)11-12-13/h5H,2-4,6,9H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYASLEPXSPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



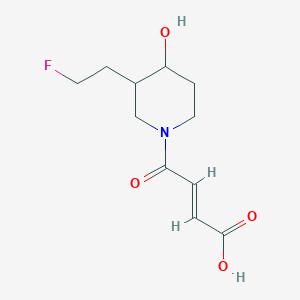

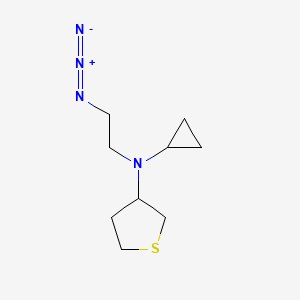
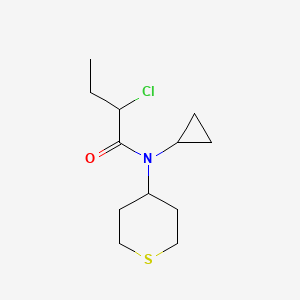
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)


![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
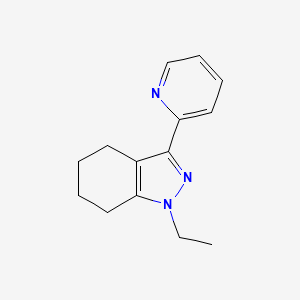
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
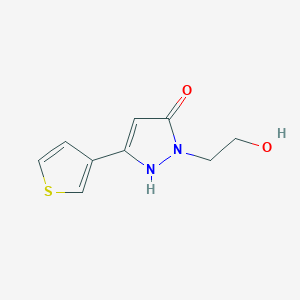

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
